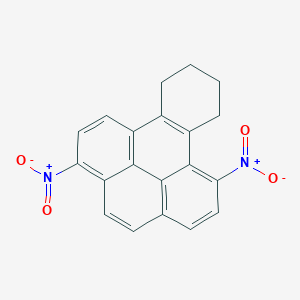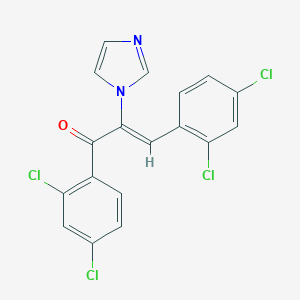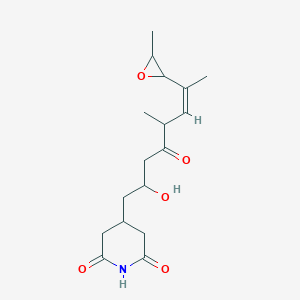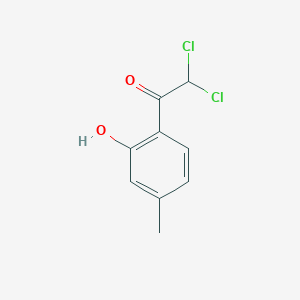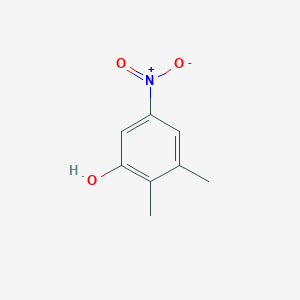
2,3-Dimethyl-5-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-nitrophenol (DMNP) is a yellow crystalline compound that is widely used in scientific research. It is a derivative of phenol that contains two methyl groups and a nitro group at the 2,3 and 5 positions, respectively. DMNP has been used in various research fields, including biochemistry, microbiology, and environmental science due to its unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5-nitrophenol is not fully understood. However, it is believed that 2,3-Dimethyl-5-nitrophenol is oxidized by enzymes, such as laccases and peroxidases, to form a quinone intermediate. The quinone intermediate can then undergo further reactions, such as reduction or hydrolysis, to form different products.
Effets Biochimiques Et Physiologiques
2,3-Dimethyl-5-nitrophenol has been shown to have antimicrobial properties. It can inhibit the growth of bacteria, fungi, and algae. 2,3-Dimethyl-5-nitrophenol has also been shown to have antioxidant properties, which can protect cells from oxidative stress. However, the exact biochemical and physiological effects of 2,3-Dimethyl-5-nitrophenol on living organisms are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dimethyl-5-nitrophenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,3-Dimethyl-5-nitrophenol is also a relatively inexpensive compound, which makes it an attractive choice for researchers. However, 2,3-Dimethyl-5-nitrophenol has some limitations. It is a toxic compound that can be harmful if ingested or inhaled. Therefore, researchers should handle 2,3-Dimethyl-5-nitrophenol with care and follow proper safety protocols.
Orientations Futures
There are several future directions for 2,3-Dimethyl-5-nitrophenol research. One direction is to study the degradation of 2,3-Dimethyl-5-nitrophenol by microorganisms in different environments, such as soil and water. Another direction is to study the antioxidant properties of 2,3-Dimethyl-5-nitrophenol in living organisms. Additionally, 2,3-Dimethyl-5-nitrophenol can be used as a model compound to study the catalytic activity of enzymes in different conditions. Further research is needed to fully understand the potential applications of 2,3-Dimethyl-5-nitrophenol in scientific research.
Conclusion:
2,3-Dimethyl-5-nitrophenol is a yellow crystalline compound that has been widely used in scientific research. It is a stable and relatively inexpensive compound that has unique properties, such as antimicrobial and antioxidant properties. 2,3-Dimethyl-5-nitrophenol has several advantages for lab experiments, but it also has some limitations due to its toxicity. Further research is needed to fully understand the potential applications of 2,3-Dimethyl-5-nitrophenol in scientific research.
Méthodes De Synthèse
2,3-Dimethyl-5-nitrophenol can be synthesized through several methods, including nitration of 2,3-dimethylphenol with nitric acid and sulfuric acid, or by the reaction of 2,3-dimethylphenol with nitric acid and acetic anhydride. The synthesized 2,3-Dimethyl-5-nitrophenol can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2,3-Dimethyl-5-nitrophenol has been widely used in scientific research due to its unique properties. It is commonly used as a substrate for enzymes, such as laccases and peroxidases, to study their catalytic activity. 2,3-Dimethyl-5-nitrophenol is also used as a model compound to study the degradation of nitrophenols by microorganisms. In addition, 2,3-Dimethyl-5-nitrophenol has been used as an indicator for the determination of pH in aqueous solutions.
Propriétés
Numéro CAS |
112071-38-2 |
|---|---|
Nom du produit |
2,3-Dimethyl-5-nitrophenol |
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
2,3-dimethyl-5-nitrophenol |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4,10H,1-2H3 |
Clé InChI |
GQVYCDUMNSPVOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)O)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=CC(=C1C)O)[N+](=O)[O-] |
Synonymes |
2,3-Xylenol, 5-nitro- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



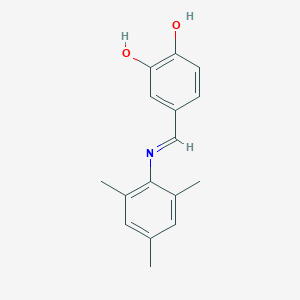
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)
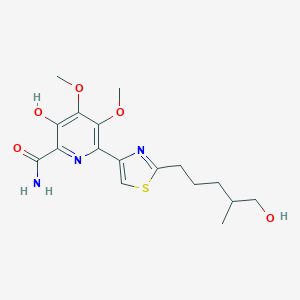
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)
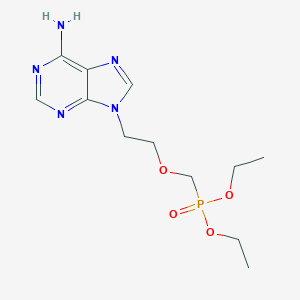
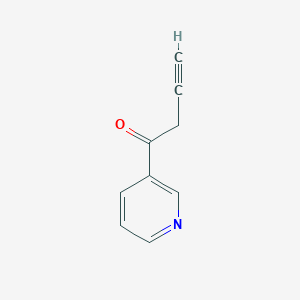
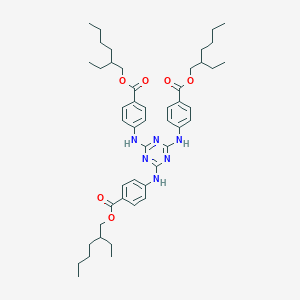
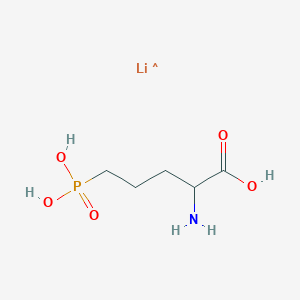
![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
